1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea
Description
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(3-pyrimidin-2-ylsulfanylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-9-8-10(17-19-9)16-11(18)13-6-3-7-20-12-14-4-2-5-15-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGBUSKPRVHJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Attachment of the pyrimidine moiety: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable leaving group.
Urea formation: The final step involves the reaction of the isoxazole and pyrimidine intermediates with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under certain conditions to form oxazoles or other derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrimidine moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving isoxazole and pyrimidine moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole and pyrimidine moieties could play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Compared to antifungal urea-thiadiazole hybrids (e.g., 8d ), the target lacks a fluorophenyl group but incorporates a pyrimidine-thioether, which may alter solubility and metabolic stability.
Impact of Functional Groups on Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Analysis :
- Fluorinated analogs (e.g., 8d ) exhibit higher melting points due to crystallinity from halogenated aromatic rings, whereas the target compound’s melting point may be lower, favoring formulation flexibility.
Pharmacological Activity and Target Relevance
Key Findings :
- The target compound’s pyrimidine-thioether group may confer dual functionality: antifungal activity (via urea interactions with fungal enzymes) and receptor antagonism (via isoxazole binding to GPCRs, as seen in Hybrid 1 ).
- Compared to 8d , the absence of a thiadiazole ring in the target may reduce antifungal potency but improve selectivity for non-fungal targets.
Biological Activity
1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial and antiproliferative properties.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0048 mg/mL |
| Compound B | S. aureus | 0.0039 mg/mL |
| Compound C | C. albicans | 0.0195 mg/mL |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cellular proliferation. For example, compounds containing isoxazole rings have been noted for their ability to interfere with nucleic acid synthesis and protein function within microbial cells.
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various isoxazole derivatives against resistant strains of bacteria. The results indicated that the compound exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than standard antibiotics used in clinical settings.
Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against Candida species. Results demonstrated that it effectively inhibited fungal growth, suggesting potential applications in treating fungal infections resistant to conventional therapies.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step organic reactions, starting with the preparation of the isoxazole and pyrimidinylthio moieties. A common approach includes coupling the 5-methylisoxazole-3-amine derivative with a thiopyrimidine-containing propyl intermediate via urea bond formation. Key steps:
- Use of toluene or chloroform as solvents under reflux conditions.
- Catalysts like triethylamine to enhance nucleophilic substitution efficiency.
- Crystallization from ethanol-acetic acid mixtures to purify the final product .
- Optimization : Reaction yield and purity depend on solvent polarity, temperature control (e.g., 80–100°C for urea bond formation), and stoichiometric ratios of intermediates. Systematic screening via Design of Experiments (DoE) is recommended .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry of the isoxazole and pyrimidinylthio groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects of the urea linkage .
- Key Data : Compare experimental spectra with computational predictions (e.g., DFT calculations) to address ambiguities in aromatic proton assignments .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Approach :
- Quantum chemical calculations (e.g., DFT) to model reaction pathways for urea bond formation and stability under varying pH conditions.
- Molecular docking to screen potential targets (e.g., kinase enzymes, carbonic anhydrase) by leveraging the pyrimidinylthio group’s sulfur-mediated interactions .
- Case Study : In silico studies of similar urea derivatives show that the pyrimidinylthio group enhances binding affinity to ATP-binding pockets via π-π stacking and hydrogen bonding .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests to distinguish direct target engagement from off-target effects.
- SAR analysis : Modify the propyl linker length or substitute the pyrimidinylthio group with other heterocycles (e.g., oxadiazole) to isolate critical pharmacophores .
Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?
- Solutions :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) for in vitro assays. For in vivo, employ cyclodextrin-based formulations.
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility without altering biological activity .
- Data : Solubility parameters (e.g., Hansen solubility sphere) should be calculated to guide solvent selection .
Contradictory Data Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Root Causes :
- Impurity of starting materials (e.g., thiopyrimidine intermediates).
- Variations in reflux duration or catalyst loading.
- Resolution :
- Validate intermediate purity via HPLC before urea bond formation.
- Reproduce reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
